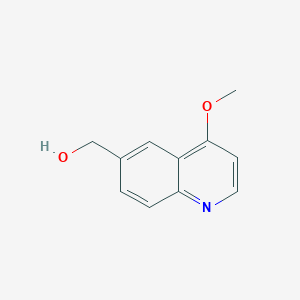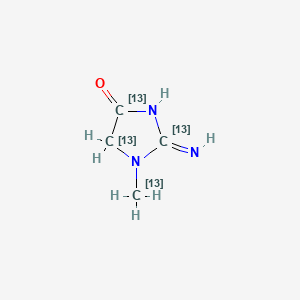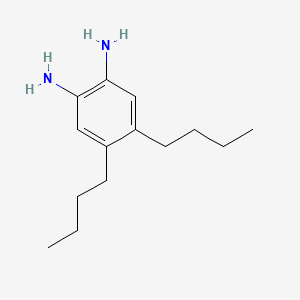
4,5-Dibutylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibutylbenzene-1,2-diamine is an organic compound with the molecular formula C₁₂H₂₄N₂ It is a derivative of benzene, featuring two butyl groups attached to the benzene ring and two amine groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,5-Dibutylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the nitration of 4,5-dibutylbenzene to form 4,5-dibutylnitrobenzene, followed by reduction to yield the diamine. The reaction conditions typically include the use of strong acids and reducing agents.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dibutylbenzene-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or tin chloride (SnCl₂) can be employed.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Formation of amines or amides.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4,5-Dibutylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a precursor for bioactive molecules or as a reagent in biochemical assays.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,5-Dibutylbenzene-1,2-diamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
1,2-Diaminobenzene
1,3-Diaminobenzene
4,5-Dimethylbenzene-1,2-diamine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Número CAS |
86723-73-1 |
|---|---|
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
4,5-dibutylbenzene-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-3-5-7-11-9-13(15)14(16)10-12(11)8-6-4-2/h9-10H,3-8,15-16H2,1-2H3 |
Clave InChI |
UMWRTEKMRAEOFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C=C1CCCC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


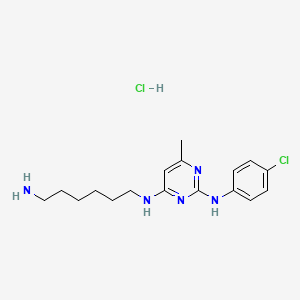
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)

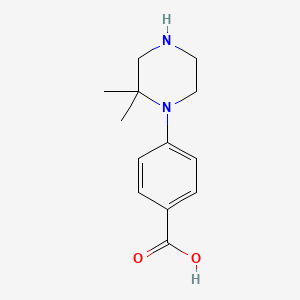
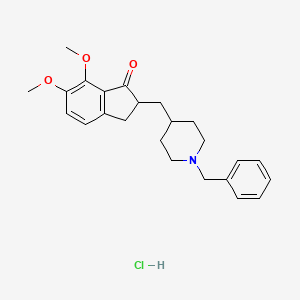
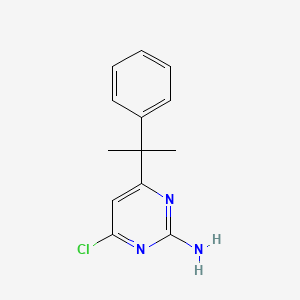
![(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B15355142.png)
![1-[4-[3-(4-Acetyl-2-methoxyphenoxy)propoxy]-3-ethoxyphenyl]ethanone](/img/structure/B15355159.png)


![2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355166.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B15355170.png)
